(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-4-(PYRIDIN-4-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-4-(PYRIDIN-4-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-4-(PYRIDIN-4-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the pyridine ring: This step may involve the use of a pyridine derivative in a nucleophilic substitution reaction.
Formation of the oxolan-2-yl methyl ester: This can be done through esterification reactions using oxolan-2-yl methanol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of acid or base catalysts to speed up the reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-4-(PYRIDIN-4-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation products: Quinoline N-oxides.
Reduction products: Tetrahydroquinoline derivatives.
Substitution products: Various functionalized quinoline and pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives exhibit antibacterial and antifungal activities.
Antimalarial Drugs: Some quinoline derivatives are used in the treatment of malaria.
Medicine
Anticancer Agents: Research is ongoing into the use of quinoline derivatives as potential anticancer agents.
Anti-inflammatory Agents: Some derivatives have shown anti-inflammatory properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments.
Pharmaceutical Intermediates: Used as intermediates in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-4-(PYRIDIN-4-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE depends on its specific application. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure for many derivatives with diverse biological activities.
Isoquinoline: Similar to quinoline but with a different ring structure.
Pyridine: A simpler structure that is part of the compound’s makeup.
Uniqueness
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-4-(PYRIDIN-4-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
oxolan-2-ylmethyl 2-methyl-5-oxo-4-pyridin-4-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-18(21(25)27-12-15-4-3-11-26-15)19(14-7-9-22-10-8-14)20-16(23-13)5-2-6-17(20)24/h7-10,15,19,23H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSACYXBMDOFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=NC=C3)C(=O)OCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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